4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-21-10-13(5-7-19(21)27)17-12-18-15-11-14(23)6-8-20(15)29-22(26(18)25-17)16-4-2-3-9-24-16/h2-11,18,22,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWUZYLGPHULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.83 g/mol |
| CAS Number | 899973-62-7 |
| Purity | ≥95% |
The biological activity of this compound is attributed to its unique structure, which includes a chloro group, a pyridinyl moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These features contribute to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with benzo[e]pyrazolo structures have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. Research has shown that such derivatives can inhibit protein kinases and other enzymes critical for tumor growth .
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds:
- Cytotoxicity Studies : A series of pyrazolo derivatives were synthesized and tested for cytotoxicity. One study reported IC50 values as low as 16.19 μM against HCT-116 cells, indicating strong anticancer potential .
- Mechanistic Insights : Research on similar compounds has revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that 4-(9-chloro...) may also trigger apoptotic pathways in tumor cells .
- Pharmacological Profiles : The compound's pharmacological profile indicates potential use as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine have been shown to inhibit tumor growth in vitro and in vivo models. The presence of the pyridine ring enhances interaction with biological targets involved in cancer progression .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through studies demonstrating its effectiveness against several bacterial strains. The incorporation of halogen atoms like chlorine is known to enhance the antimicrobial activity of organic compounds .
3. Neuroprotective Effects
Recent studies suggest that similar compounds can act as neuroprotective agents. They may inhibit pathways associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
4. Anti-inflammatory Activity
Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be investigated further for its potential use in treating inflammatory disorders .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Study on Cytotoxicity : A study published in a peer-reviewed journal reported that derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity of halogenated derivatives against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Key Observations
Substituent Effects at Position 2 :
- Hydroxyl/Methoxy Groups (target compound): The 4-hydroxy-2-methoxyphenyl group may enhance hydrogen-bonding capacity and solubility compared to purely hydrophobic substituents (e.g., 4-fluorophenyl in ).
- Aromatic vs. Heteroaromatic : Naphthalen-2-yl () and phenyl () substituents favor hydrophobic interactions, whereas methoxy/hydroxy groups (target compound) improve polarity.
Pyridinyl Substitution at Position 5: Pyridin-2-yl (target) vs.
Halogenation Patterns: Monochloro (target) vs. dichloro (): Additional halogens may enhance electrophilicity and reactivity in cross-coupling reactions.
Biological Implications :
Q & A
Q. What are the critical intermediates and reaction steps in the synthesis of this compound?
The synthesis involves a multi-step process starting with salicylic aldehydes and acetophenones to form 2-hydroxychalcones. These chalcones react with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols. Subsequent condensation with pyridine-3/4-carbaldehydes produces the pyrazolo[1,5-c][1,3]benzooxazine scaffold. Key intermediates include the chalcone derivatives and pyrazoline precursors. Reaction optimization focuses on solvent choice (e.g., ethanol), catalyst (piperidine), and temperature control to minimize side products .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the compound’s structure?
Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹). ¹H NMR confirms aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern. For example, the pyridinyl moiety generates characteristic peaks at m/z 79 and 93 .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
Recrystallization from ethanol or ethanol-DMF mixtures (1:1) is effective for removing unreacted hydrazine or aldehyde byproducts. Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while ethanol reduces impurities via differential solubility .
Advanced Research Questions
Q. How can computational models (e.g., Lipinski’s rules) predict the compound’s bioavailability?
Lipinski’s criteria evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and acceptors (<10). Veber’s rules assess polar surface area (<140 Ų) and rotatable bonds (<10). For this compound, the pyridinyl and methoxyphenyl groups balance hydrophobicity, while the fused oxazine ring may increase rigidity, reducing rotatable bonds .
Q. What experimental strategies resolve contradictions in reaction yields during scale-up?
Contradictions in yields often arise from competing pathways (e.g., oxazine vs. oxazole formation). Design of Experiments (DoE) can optimize variables like stoichiometry, temperature, and catalyst loading. For example, excess pyridine carbaldehyde (1.2 equiv) suppresses side reactions, while maintaining reflux at 80°C ensures complete cyclization .
Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?
SAR studies modify substituents on the pyridinyl and methoxyphenyl groups. For example:
Q. What analytical methods quantify trace impurities in the final product?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like uncyclized pyrazolines. LC-MS identifies side products (e.g., dimerized intermediates). Limit of detection (LOD) for chloro-containing byproducts is ≤0.1% .
Methodological Challenges
Q. How to address low regioselectivity in the pyrazolo-oxazine cyclization step?
Regioselectivity is influenced by electron-withdrawing groups (e.g., Cl at position 9) directing cyclization to the oxazine ring. DFT calculations predict transition-state stabilization via intramolecular hydrogen bonding between the pyridinyl nitrogen and phenolic oxygen .
Q. What in vitro assays evaluate the compound’s antioxidant potential?
Q. How do environmental factors (pH, temperature) affect the compound’s stability?
Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the oxazine ring at pH <3. Buffered solutions (pH 5–7) and lyophilization improve shelf life. LC-MS/MS identifies degradation products like 2-methoxyphenol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
